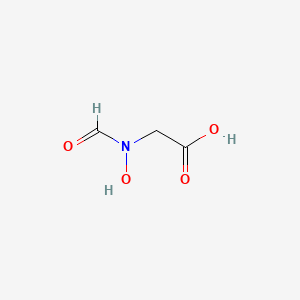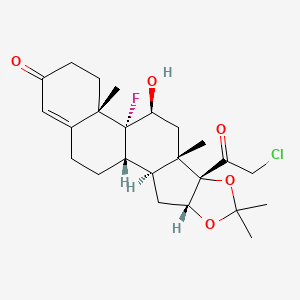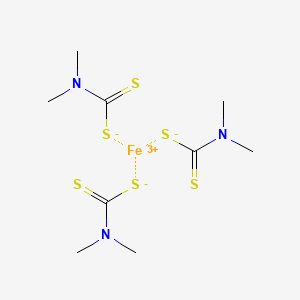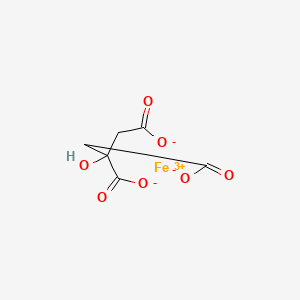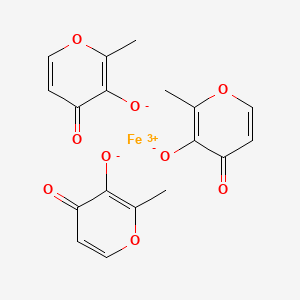![molecular formula C19H12N2O B1672663 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 172922-91-7](/img/structure/B1672663.png)
Indolo[3,2-b]carbazole-6-carbaldehyde
Overview
Description
6-Formylindolo[3,2-b]carbazole (FICZ) is a nitrogen heterocycle with the molecular formula C₁₉H₁₂N₂O. It is a highly potent agonist for the aryl hydrocarbon receptor (AHR), a transcription factor involved in various biological processes. FICZ was originally identified as a photooxidized derivative of the amino acid tryptophan and is suggested to be an endogenous ligand of the AHR .
Mechanism of Action
Target of Action
Indolo[3,2-b]carbazole-6-carbaldehyde, also known as FICZ, is a potent agonist of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
FICZ interacts with its primary target, the AhR, leading to a conformational change that exposes a nuclear localization sequence . This allows the AhR to dissociate from the chaperone complex and translocate into the nucleus . Once inside the nucleus, the AhR heterodimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). The resulting complex binds to response elements (AHREs) in the promoter regions of target genes, where it recruits transcription cofactors and proteins that remodel chromatin, promoting gene transcription .
Biochemical Pathways
The interaction of FICZ with AhR leads to the induction of cytochrome P4501A1 (CYP1A1) activity . This results in oxidative stress and the activation of apoptosis via a mitochondrial-dependent pathway . The modulation of CYP1A1 activity by FICZ has a significant impact on various biochemical pathways, including those involved in xenobiotic metabolism .
Pharmacokinetics
It is known that ficz is soluble in dmso (up to 10 mg/ml), which may influence its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
FICZ has been shown to have a concentration-dependent effect on cell growth. At low concentrations, FICZ stimulates cell growth, while at high concentrations, it inhibits cell growth . Furthermore, FICZ treatment increases the transcript expression of CYP1A1 in a dose-dependent manner . The activation of AhR by FICZ also leads to the downregulation of the receptor through the ubiquitin/proteasome degradation pathway .
Action Environment
The action, efficacy, and stability of FICZ can be influenced by various environmental factors. For instance, FICZ has good thermal, chemical, and environmental stability, which can affect its interaction with AhR . Additionally, the acidic environment of the stomach can influence the formation of FICZ after the intake of indole-3-carbinol (I3C), a compound found in Brassica family vegetables
Biochemical Analysis
Biochemical Properties
Indolo[3,2-b]carbazole-6-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have a high affinity for binding to the aryl hydrocarbon receptor (AHR) . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to inhibit gap junctional intercellular communication in rat primary hepatocytes . Furthermore, it has been found to protect against oxidative DNA damage in various cell lines, including the colon carcinoma cell line Caco-2 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the aryl hydrocarbon receptor (AHR), leading to changes in gene expression . Additionally, it has been suggested to influence enzyme activity, specifically inducing cytochrome P-450 subfamily 1 (Cyp1) enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to inhibit gap junctional intercellular communication in a dose- and time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While specific studies on this compound are limited, related compounds have shown anti-carcinogenic properties in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed in the acidic environment of the stomach after intake of Indole-3-carbinol (I3C), through various enzymatic pathways .
Transport and Distribution
Its high affinity for the aryl hydrocarbon receptor (AHR) suggests that it may be transported and distributed via mechanisms involving this receptor .
Subcellular Localization
Given its interactions with the aryl hydrocarbon receptor (AHR), it is likely that it localizes to areas of the cell where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
FICZ can be synthesized through the photooxidation of tryptophan. This process involves the exposure of tryptophan to ultraviolet light or visible light, leading to the formation of FICZ. Additionally, hydrogen peroxide can be used to induce the formation of FICZ from tryptophan in the absence of light .
Industrial Production Methods
The industrial production of FICZ involves the conversion of tryptophan to FICZ using ultraviolet light or hydrogen peroxide. The process is optimized to produce FICZ in gram quantities, allowing for its use in various research applications .
Chemical Reactions Analysis
Types of Reactions
FICZ undergoes several types of chemical reactions, including:
Oxidation: FICZ can be oxidized to form indolo[3,2-b]carbazole-6-carboxylic acid (CICZ).
Reduction: FICZ can be reduced to form various indole derivatives.
Substitution: FICZ can undergo substitution reactions to form different substituted indolo[3,2-b]carbazoles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Various reducing agents can be used, depending on the desired product.
Substitution: Different substituents can be introduced using appropriate reagents under controlled conditions
Major Products Formed
Oxidation: Indolo[3,2-b]carbazole-6-carboxylic acid (CICZ).
Reduction: Various indole derivatives.
Substitution: Different substituted indolo[3,2-b]carbazoles
Scientific Research Applications
FICZ has a wide range of scientific research applications, including:
Chemistry: FICZ is used as a model compound to study the activation of the aryl hydrocarbon receptor and its downstream effects.
Biology: FICZ plays a critical role in modulating the immune system, circadian rhythms, and skin homeostasis. .
Medicine: FICZ is being studied for its potential therapeutic applications in inflammatory disorders and autoimmunity. .
Industry: FICZ is used in various industrial applications, including the development of new drugs and the study of environmental toxins
Comparison with Similar Compounds
FICZ is unique among similar compounds due to its high affinity for the aryl hydrocarbon receptor and its potent biological effects. Similar compounds include:
Indole-3-acetaldehyde (I3A): A precursor to FICZ that can also activate AHR.
Indole-3-pyruvate (I3P): Another precursor to FICZ that can be converted to FICZ and other indole derivatives.
Indolo[3,2-b]carbazole-6-carboxylic acid (CICZ): An oxidation product of FICZ that can also activate AHR
FICZ stands out due to its potent activation of AHR and its role in various physiological processes, making it a valuable compound for scientific research .
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274338 | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172922-91-7, 229020-82-0 | |
| Record name | 6-Formylindolo[3,2-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


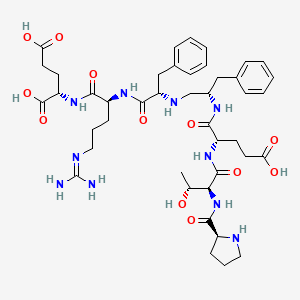
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)
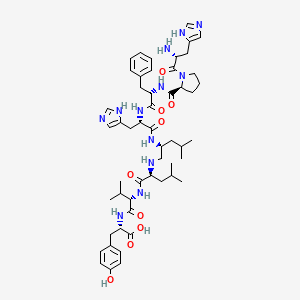

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)
![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)
